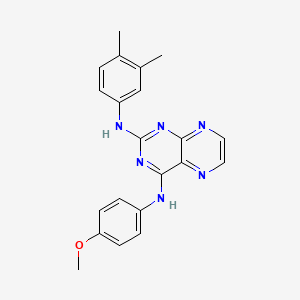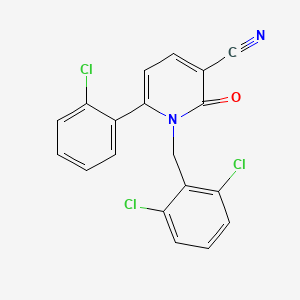![molecular formula C28H33N5O2S B2417472 N-Cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-8-carboxamid CAS No. 2034302-46-8](/img/no-structure.png)
N-Cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-8-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Thiadiazoles, on the other hand, are a class of compounds that contain a five-membered ring system with a sulfur atom, two nitrogen atoms, and two carbon atoms . They exhibit a wide variety of biological activities .
Molecular Structure Analysis
1,2,4-Triazoles exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . They act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Wissenschaftliche Forschungsanwendungen
- 1,2,4-Triazol-haltige Verbindungen zeigen vielversprechende Antitumoreigenschaften. Forscher haben Derivate dieses Gerüsts als potenzielle Inhibitoren des Tumorzellwachstums untersucht .
- Die N–C–S-Verknüpfung in 1,2,4-Triazolen trägt zu ihrer antimikrobiellen Aktivität bei. Diese Verbindungen wurden als potenzielle Mittel gegen Bakterien und Pilze untersucht .
- 1,2,4-Triazole haben entzündungshemmende Wirkungen gezeigt. Sie können entzündungsfördernde Signalwege modulieren und entzündungsbedingte Symptome reduzieren .
- Verbindungen, die das 1,2,4-Triazol-Gerüst enthalten, weisen häufig antioxidative Eigenschaften auf. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress .
- Einige 1,2,4-Triazole besitzen analgetische Eigenschaften. Diese Verbindungen können auf Schmerzrezeptoren oder Schmerzsignalwege einwirken .
- Über Pharmazeutika hinaus finden 1,2,4-Triazole Anwendung in der Agrochemie. Sie können als Fungizide, Herbizide oder Pflanzenwachstumsregulatoren dienen .
Antitumoraktivität
Anti-mikrobielle Mittel
Entzündungshemmende Eigenschaften
Antioxidative Aktivität
Analgetische Wirkungen
Agrochemische Anwendungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one with N-cyclopentyl-3-methylbenzylthioacetamide, followed by cyclization and carboxylation reactions." "Starting Materials": [ "4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "N-cyclopentyl-3-methylbenzylthioacetamide", "Sodium hydride", "Carbon dioxide", "Dimethylformamide", "Chloroform", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: To a stirred suspension of 4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one (1.0 g, 3.5 mmol) in dry dimethylformamide (DMF) (10 mL) at 0°C, add sodium hydride (60% dispersion in oil, 0.17 g, 4.2 mmol) in small portions. Stir the reaction mixture for 30 min at 0°C.", "Step 2: To the above reaction mixture, add N-cyclopentyl-3-methylbenzylthioacetamide (1.3 g, 4.2 mmol) in DMF (5 mL) dropwise at 0°C. Stir the reaction mixture for 2 h at 0°C.", "Step 3: Add chloroform (20 mL) to the reaction mixture and extract the product. Wash the organic layer with water (10 mL × 3) and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in methanol (10 mL) and add sodium bicarbonate (0.5 g, 6.0 mmol) to the solution. Stir the reaction mixture for 30 min at room temperature.", "Step 5: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash the organic layer with water (10 mL × 3). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in a mixture of ethyl acetate and acetic acid (9:1, v/v) (10 mL) and add carbon dioxide gas to the solution. Stir the reaction mixture for 2 h at room temperature.", "Step 7: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Recrystallize the residue from ethyl acetate to obtain the final product, N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |
CAS-Nummer |
2034302-46-8 |
Molekularformel |
C28H33N5O2S |
Molekulargewicht |
503.67 |
IUPAC-Name |
N-cyclopentyl-4-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H33N5O2S/c1-18(2)13-14-32-26(35)23-12-11-21(25(34)29-22-9-4-5-10-22)16-24(23)33-27(32)30-31-28(33)36-17-20-8-6-7-19(3)15-20/h6-8,11-12,15-16,18,22H,4-5,9-10,13-14,17H2,1-3H3,(H,29,34) |
SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CCC(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



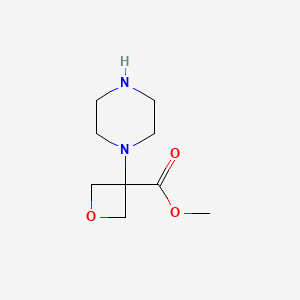
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)
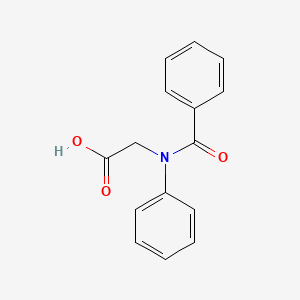
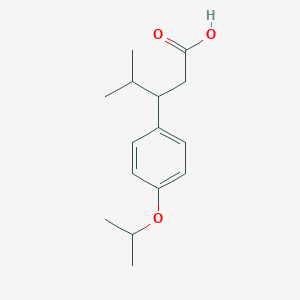

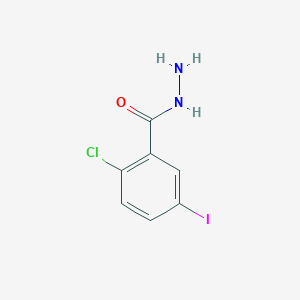
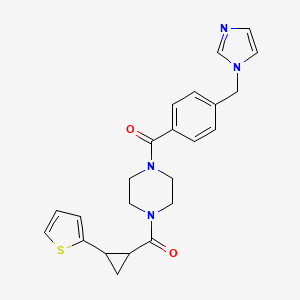


![N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2417408.png)
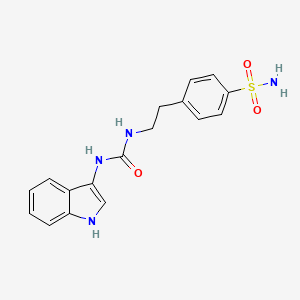
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)
